5-Benzoyl-6-amino-1,3-dimethyluracil
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Overview
Description
5-Benzoyl-6-amino-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobaseUracil derivatives, including this compound, have been studied for their biological activities, including antiviral, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-amino-1,3-dimethyluracil typically involves the acylation of 6-amino-1,3-dimethyluracil with benzoyl chloride. This reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product . The reaction conditions often include refluxing the mixture in a suitable solvent like chloroform to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-6-amino-1,3-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The amino group at position 6 can participate in nucleophilic substitution reactions.
Acylation: The compound can be further acylated to introduce additional functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Acylation: Benzoyl chloride is a typical reagent used for acylation.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with benzoyl chloride yields this compound, while further substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
5-Benzoyl-6-amino-1,3-dimethyluracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Benzoyl-6-amino-1,3-dimethyluracil involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA polymerases, by binding to their active sites. This inhibition can disrupt DNA replication and transcription, leading to its antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: A closely related compound with similar biological activities.
5-Aminouracil: Another uracil derivative with antiviral and anticancer properties.
6-Amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione:
Uniqueness
5-Benzoyl-6-amino-1,3-dimethyluracil is unique due to the presence of the benzoyl group at position 5, which can enhance its biological activity and specificity compared to other uracil derivatives. This structural modification can improve its binding affinity to molecular targets and increase its potential as a therapeutic agent .
Properties
IUPAC Name |
6-amino-5-benzoyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-15-11(14)9(12(18)16(2)13(15)19)10(17)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBATMBLVOPHCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313986 |
Source
|
Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22283-10-9 |
Source
|
Record name | NSC279491 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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